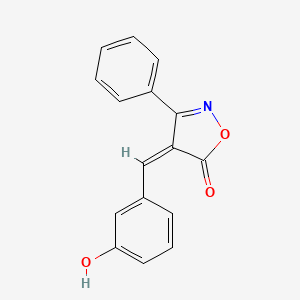
(S)-5-Benzyl-3-methyloxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Benzyl-3-methyloxazolidin-4-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is a crucial aspect of producing enantiomerically pure compounds. The presence of the benzyl and methyl groups in its structure contributes to its unique reactivity and selectivity in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-3-methyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylalaninol with methyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(S)-5-Benzyl-3-methyloxazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxazolidinones.
科学研究应用
(S)-5-Benzyl-3-methyloxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives have potential therapeutic applications, particularly in the development of antibiotics and anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-5-Benzyl-3-methyloxazolidin-4-one involves its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The oxazolidinone ring provides a rigid framework that enhances the selectivity of reactions by controlling the spatial arrangement of reactants. This selectivity is crucial in the synthesis of complex molecules with specific stereochemistry.
相似化合物的比较
Similar Compounds
®-5-Benzyl-3-methyloxazolidin-4-one: The enantiomer of (S)-5-Benzyl-3-methyloxazolidin-4-one, which has similar reactivity but different stereochemical properties.
(S)-4-Benzyl-2-oxazolidinone: Another oxazolidinone derivative with a different substitution pattern.
(S)-5-Phenyl-3-methyloxazolidin-4-one: A compound with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral auxiliary makes it valuable in asymmetric synthesis, distinguishing it from other similar compounds.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
(5S)-5-benzyl-3-methyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H13NO2/c1-12-8-14-10(11(12)13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 |
InChI 键 |
NBKCHHUOFKELGN-JTQLQIEISA-N |
手性 SMILES |
CN1CO[C@H](C1=O)CC2=CC=CC=C2 |
规范 SMILES |
CN1COC(C1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


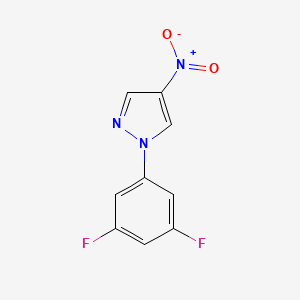
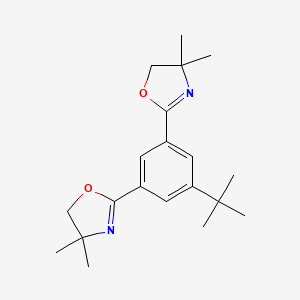
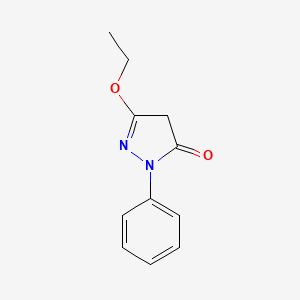
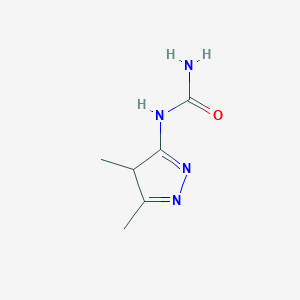
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
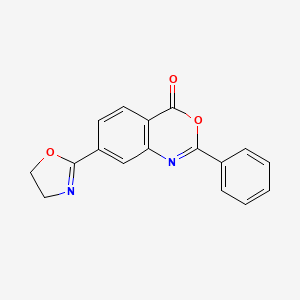
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15207591.png)

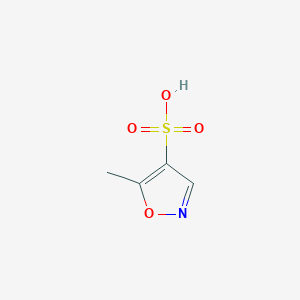

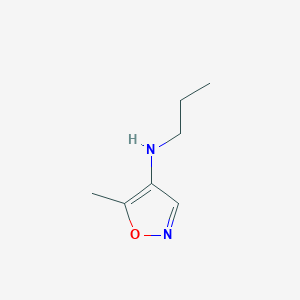
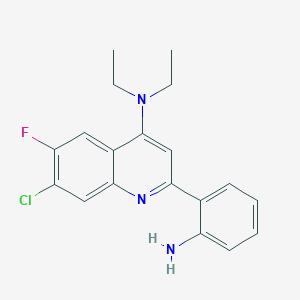
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B15207619.png)
